2-phenyl-5-(trifluoromethyl)-1H-indole
Overview
Description
2-Phenyl-5-(trifluoromethyl)-1H-indole is a compound that belongs to the indole family, characterized by a phenyl group at the 2-position and a trifluoromethyl group at the 5-position of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-5-(trifluoromethyl)-1H-indole typically involves the introduction of the trifluoromethyl group into the indole ring. One common method is the radical trifluoromethylation of indole derivatives. This process can be carried out using various trifluoromethylating agents under specific conditions to achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high purity and yield. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 2-phenyl-5-(trifluoromethyl)-1H-indole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and catalysts, are optimized based on the desired transformation .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce new functional groups into the indole ring .
Scientific Research Applications
2-phenyl-5-(trifluoromethyl)-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structural features make it a valuable tool in studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism by which 2-phenyl-5-(trifluoromethyl)-1H-indole exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, influencing various biological pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .
Comparison with Similar Compounds
2-Phenylindole: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
5-Trifluoromethylindole: Similar structure but without the phenyl group at the 2-position, affecting its overall behavior.
2-Phenyl-3-(trifluoromethyl)-1H-indole: The trifluoromethyl group is at a different position, leading to variations in reactivity and applications.
Uniqueness: 2-phenyl-5-(trifluoromethyl)-1H-indole is unique due to the specific positioning of the phenyl and trifluoromethyl groups, which confer distinct electronic and steric properties. These features make it particularly valuable in applications requiring precise molecular interactions and stability .
Properties
IUPAC Name |
2-phenyl-5-(trifluoromethyl)-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N/c16-15(17,18)12-6-7-13-11(8-12)9-14(19-13)10-4-2-1-3-5-10/h1-9,19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHBERHHLKGZCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10462377 | |
Record name | 2-phenyl-5-(trifluoromethyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10462377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
491601-38-8 | |
Record name | 2-phenyl-5-(trifluoromethyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10462377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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